Competitive Antagonist Potency in Guinea Pig Left Atrium: pA₂ Comparison with CGRP(8‑37) and CGRP(19‑37)
In the electrically driven guinea pig isolated left atrium, α‑CGRP (23‑37) acted as a competitive antagonist of the positive inotropic effect of human α‑CGRP, producing a parallel rightward shift of the concentration–response curve without depressing the maximal response [1]. The apparent pA₂ value for α‑CGRP (23‑37) was 4.81, compared with 5.39 for α‑CGRP (19‑37) and 6.81 for α‑CGRP (8‑37). Ac‑α‑CGRP (19‑37) was intermediate at 6.03 [1]. This rank order establishes that the (23‑37) fragment is the weakest antagonist tested, yet it remains a pure antagonist devoid of the residual partial agonist activity occasionally observed with longer fragments [1].
| Evidence Dimension | Apparent antagonist potency (pA₂) against α‑CGRP‑induced positive inotropy |
|---|---|
| Target Compound Data | pA₂ = 4.81 |
| Comparator Or Baseline | α‑CGRP (8‑37) pA₂ = 6.81; α‑CGRP (19‑37) pA₂ = 5.39; Ac‑α‑CGRP (19‑37) pA₂ = 6.03 |
| Quantified Difference | ≈100‑fold less potent than α‑CGRP (8‑37); ≈3.8‑fold less potent than α‑CGRP (19‑37) |
| Conditions | Guinea pig isolated left atrium, electrically driven; antagonism of positive inotropic effect of human α‑CGRP |
Why This Matters
Procurement of α‑CGRP (23‑37) is justified when a low‑potency pure antagonist with no residual agonism is required, whereas stronger antagonists like (8‑37) or (19‑37) would obscure dose‑response windows in sensitive bioassays.
- [1] Rovero P, Giuliani S, Maggi CA. CGRP antagonist activity of short C-terminal fragments of human alpha CGRP, CGRP(23-37) and CGRP(19-37). Peptides. 1992;13(5):1025-1027. View Source
